3-Methylsydnone

Overview

Description

Synthesis Analysis

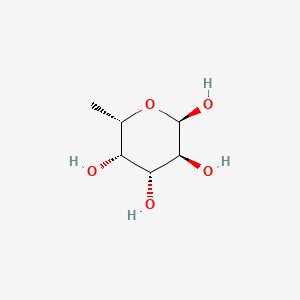

Sydnones, including 3-Methylsydnone, are mesoionic stable compounds first synthesized more than 80 years ago . Their aromatic behavior and their property to give 1,3-cycloaddition reactions make these compounds a valuable tool for the synthesis of new heterocycles having complex structures . The bioactivity of numerous sydnones, or the heterocycles resulted from them, explains the interest for these compounds reflected also by numerous publications in this area .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . Sydnones are planar conjugated entities, considered aromatic . The planarity of the sydnone ring has been proven by the X-ray analysis of numerous representatives .Physical And Chemical Properties Analysis

The behavior of selected solutes in this compound was studied . Water is miscible with this compound in all proportions. The dielectric constants, viscosities, densities, and refractive indices of aqueous solutions of this compound have been determined .Scientific Research Applications

Solvent Properties

3-Methylsydnone exhibits significant solvent properties. It is miscible with water in all proportions and has been studied for its dielectric properties, viscosities, densities, and refractive indices in aqueous solutions. Particularly notable is its large dielectric decrement at high mole fractions and its status as a good ionizing medium, indicating potential for diverse applications in solution chemistry (Lemire & Sears, 1980).

Electronic Structure

The electronic structure of this compound has been a subject of interest. Valence electron density calculations have provided insights into the molecule's structure and properties, influencing understanding of its chemical behavior (Mȧrtensson, 1971).

Molecular Interactions

Studies on molecular interactions in neat this compound and its mixtures with water have revealed insights into molecular motion and interactions. For instance, this compound forms a hydrogen bond with water at the carbonyl oxygen, a finding significant for understanding its solvation behavior (Tanaka & Yokoi, 1983).

Cation Solvation

Research has been conducted on the solvation of this compound molecules to aluminum ions in water–this compound mixtures. This study, using NMR signal area measurements, found the solvation number of this compound to be between 0.5 to 2.5, highlighting its potential in ion solvation studies (Yokoi, Usami, & Kubota, 1984).

ESCA and Molecular Orbital Studies

Investigations using ESCA (Electron Spectroscopy for Chemical Analysis) and molecular orbital calculations have provided deeper understanding of the bonding and electronic structure of this compound. These studies are crucial for predicting and explaining its chemical and physical behavior (Barber et al., 1972).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that sydnones, the class of compounds to which 3-methylsydnone belongs, can undergo thermal 1,3-dipolar cycloaddition reaction with dipolarophiles (alkynes or alkenes) to give exclusively derivatives containing a pyrazole moiety . These derivatives have numerous applications, such as pharmaceuticals and agrochemicals .

Biochemical Pathways

The ability of sydnones to form derivatives with a pyrazole moiety suggests that they may influence pathways involving pyrazole-related compounds

Pharmacokinetics

The molecular interactions of this compound in water mixtures have been studied . The compound’s interaction with water and its ability to form hydrogen bonds may influence its absorption and distribution within the body.

Result of Action

The compound’s ability to form derivatives with a pyrazole moiety suggests that it may have a range of effects depending on the specific derivative formed .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s interaction with water suggests that its action, efficacy, and stability may be affected by the hydration level of its environment . Additionally, the presence of dissolved paramagnetic ions can influence the spin-lattice relaxation time of the carbon atoms of sydnone , which may also affect the compound’s action.

Biochemical Analysis

Biochemical Properties

3-Methylsydnone plays a significant role in biochemical reactions due to its ability to act as a good ionizing medium . It interacts with various enzymes, proteins, and biomolecules, forming hydrogen bonds with water at the carbonyl oxygen site . This interaction is crucial for its solubility and reactivity in aqueous environments. Additionally, this compound’s interaction with bromide ions indicates its potential in ion exchange and catalysis processes .

Cellular Effects

This compound influences cellular processes by affecting molecular interactions and cellular metabolism. Studies have shown that it forms hydrogen bonds with water molecules, impacting the stability and function of cellular components . The compound’s ability to interact with paramagnetic ions also suggests its role in modulating cellular signaling pathways and gene expression . These interactions can lead to changes in cellular bioenergetics and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s mesoionic nature allows it to participate in 1,3-dipolar cycloaddition reactions, forming pyrazole derivatives . These reactions are essential for its biological activity, including enzyme inhibition and activation. The hydrogen bonding with water and other molecules further influences its reactivity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound’s rotational correlation times indicate its dynamic nature, with the methine carbon and carbonyl oxygen atoms exhibiting specific relaxation times . These temporal changes can affect its long-term impact on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and signaling pathways. At higher doses, it can lead to toxic or adverse effects, impacting cellular homeostasis and function . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s ability to form hydrogen bonds and participate in cycloaddition reactions plays a significant role in its metabolic activity . These interactions can affect the synthesis and degradation of other biomolecules, highlighting its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and ability to form hydrogen bonds facilitate its movement across cellular compartments . These properties also influence its localization and accumulation within specific tissues, affecting its overall bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and interact with various biomolecules directs it to specific cellular compartments, such as the cytoplasm and organelles . These interactions can modulate its activity and function, contributing to its diverse biological effects.

properties

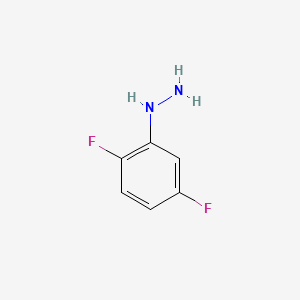

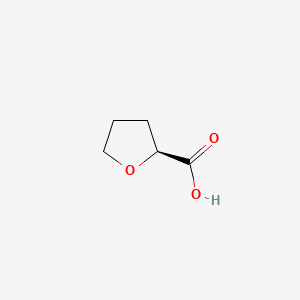

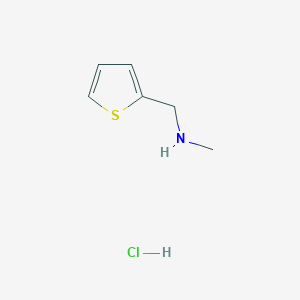

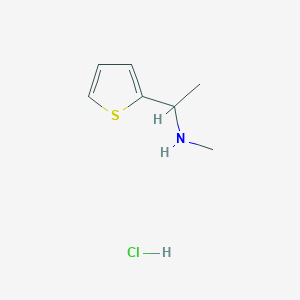

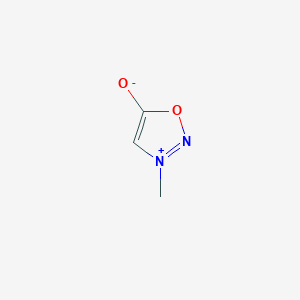

IUPAC Name |

3-methyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-5-2-3(6)7-4-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYNWZKDWRYCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NOC(=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6939-12-4 | |

| Record name | 3-Methylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsydnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylsydnone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8Q6VC88X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.